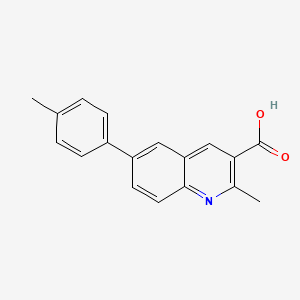

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid

Description

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by a methyl group at position 2, a carboxylic acid group at position 3, and a 4-methylphenyl substituent at position 6 of the quinoline core. Quinoline derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, and modulators of biological transporters like P-glycoprotein (P-gp) .

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-3-5-13(6-4-11)14-7-8-17-15(9-14)10-16(18(20)21)12(2)19-17/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTCGGOCUIRGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207702 | |

| Record name | 2-Methyl-6-(4-methylphenyl)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229008-26-8 | |

| Record name | 2-Methyl-6-(4-methylphenyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229008-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(4-methylphenyl)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline core.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents that modify the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid has shown potential as:

- Antimicrobial Agent: Studies indicate its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary research suggests that this compound can inhibit specific enzymes involved in cell proliferation, offering a pathway for cancer treatment development.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique properties useful in catalysis and material science.

Material Science

Due to its stable aromatic structure, it may be employed in the development of dyes and pigments. Its unique chemical properties allow for modifications that enhance color stability and application versatility.

Case Studies

-

Antimicrobial Activity Study:

- Researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition at lower concentrations compared to standard antibiotics.

-

Cancer Cell Proliferation Inhibition:

- In vitro studies on cancer cell lines demonstrated that the compound reduced cell viability significantly.

- Mechanistic studies revealed that it interfered with cell cycle progression.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with similar quinoline carboxylic acid derivatives, focusing on structural features, synthesis, physicochemical properties, and biological relevance.

Structural Variations and Substituent Effects

Key Observations :

- Carboxylic Acid Position : The target compound’s carboxylic acid at position 3 distinguishes it from most analogs (e.g., 4-carboxy derivatives in ). This positional difference may influence hydrogen-bonding interactions in biological systems.

- Steric and Lipophilic Effects: The 4-methylphenyl group in the target compound increases lipophilicity compared to methoxy or sulfanyl substituents, which could affect membrane permeability .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Biological Activity

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant findings from diverse studies, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid is with a molecular weight of approximately 237.3 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has indicated that derivatives of quinoline compounds, including 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, studies indicate that certain quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibacterial agents .

- Anticancer Activity : The anticancer properties of quinoline derivatives have been extensively studied. In vitro assays have revealed that 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in HepG2 and HCT116 cell lines with IC50 values in the micromolar range .

The biological activity of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Studies have shown that quinoline derivatives can interfere with tubulin dynamics and induce cell cycle arrest at the G2/M phase, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : Quinoline compounds are known to enhance oxidative stress within cells, which can lead to increased apoptosis in cancer cells. This mechanism is crucial for their anticancer activity .

Case Studies

Several studies have documented the biological activity of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid:

- Antileishmanial Activity : A study synthesized various quinoline derivatives and evaluated their effectiveness against Leishmania donovani. The results indicated that certain compounds exhibited promising antileishmanial activity, suggesting potential for further development .

- Cytotoxicity Assays : Research focusing on the cytotoxic effects of 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid demonstrated significant inhibition of cancer cell growth through MTT assays, confirming its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid, and what key intermediates are involved?

- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) and aminopyridine derivatives. Key steps include:

- Condensation : Formation of Schiff bases between aldehyde and amine groups, often catalyzed by transition metals like palladium or copper .

- Cyclization : Acid- or heat-mediated cyclization to form the quinoline core .

- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions .

- Key Intermediates : Ethyl 6-(4-methylphenyl)-2-methylquinoline-3-carboxylate is a common precursor, with hydrolysis yielding the final acid .

Q. How is the structural integrity and regiochemistry of substituents confirmed in this compound?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C-NMR confirms substituent positions (e.g., methyl groups at C2 and C4-methylphenyl at C6) through coupling patterns and chemical shifts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C3 vs. C4 carboxyl groups) by providing atomic-level structural data .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the synthesis of this compound, particularly regarding low yields or impurities?

- Key Challenges :

- Regioselectivity : Competing pathways during cyclization may yield undesired isomers (e.g., C2 vs. C3 substitution).

- Purification : Silica gel column chromatography is critical for removing byproducts (e.g., unreacted aldehydes or dimerized intermediates) .

- Optimization Strategies :

- Catalyst Screening : Testing Pd/Cu ratios or alternative catalysts (e.g., FeCl3) to enhance reaction specificity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions .

Q. How can researchers reconcile contradictory biological activity data reported for quinoline-3-carboxylic acid derivatives?

- Methodological Considerations :

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or assay conditions (e.g., pH, incubation time) may alter observed antimicrobial or anticancer activity .

- Purity Assessment : HPLC analysis (e.g., >97% purity) ensures biological results are not confounded by impurities .

- Structural Confirmation : Re-evaluate regiochemistry via crystallography if activity diverges from analogs .

Q. What computational or experimental approaches are effective in studying structure-activity relationships (SAR) for this compound?

- SAR Strategies :

- Molecular Docking : Predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock .

- Analog Synthesis : Systematically modify substituents (e.g., replacing 4-methylphenyl with chlorophenyl) and compare bioactivity .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylate for hydrogen bonding) driving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.